ap-dUTP

Beschreibung

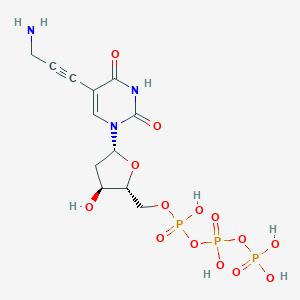

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Apurinic/apyrimidinic Dutp Ap Dutp Within Dna Damage Response and Repair Pathways

Base Excision Repair (BER) Pathway: Canonical Processing of AP Sites Initiated by Uracil (B121893) Excisionmdpi.comnih.govnih.govnih.govwikipedia.orgtaylorandfrancis.comresearchgate.net

Base Excision Repair (BER) is a fundamental DNA repair mechanism that corrects small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, and deamination. mdpi.comwikipedia.orgnih.gov The pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and remove the damaged or incorrect base. nih.govmeasurebiology.org This action generates an abasic site, also known as an AP site. nih.govnih.gov The subsequent steps involve the incision of the DNA backbone at the AP site, removal of the resulting sugar-phosphate residue, DNA synthesis to fill the gap, and finally, ligation to restore the integrity of the DNA strand. nih.govacs.org BER can proceed through two main sub-pathways: short-patch BER, where a single nucleotide is replaced, and long-patch BER, which involves the replacement of 2-10 nucleotides. nih.govwikipedia.org

Recognition and Excision of Uracil by DNA Glycosylases (e.g., UNG, SMUG1)nih.govresearchgate.netnih.gov

The initial and critical step in the repair of uracil-containing DNA is its recognition and removal by a specific DNA glycosylase. researchgate.net In mammalian cells, several DNA glycosylases can excise uracil, with Uracil-DNA Glycosylase (UNG) and Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) being two of the most prominent. nih.govnih.gov

These enzymes scan the DNA for the presence of uracil and, upon recognition, flip the uracil base out of the DNA helix and into their active site. wikipedia.org They then catalyze the cleavage of the N-glycosidic bond that links the uracil base to the deoxyribose sugar, releasing the free base and leaving behind an AP site. measurebiology.orgnih.gov

While both UNG and SMUG1 remove uracil, they have distinct roles. UNG, particularly its nuclear isoform UNG2, is highly efficient and is thought to be the primary enzyme for removing uracil from replicating DNA to prevent mutations. nih.govresearchgate.net In contrast, SMUG1 exhibits a broader substrate specificity and is considered important for removing uracil arising from cytosine deamination in non-replicating chromatin. nih.govresearchgate.net Research has shown that UNG2 lacks strong product binding and can stimulate the activity of the subsequent enzyme, AP endonuclease, whereas SMUG1 binds tightly to the newly formed AP site, which can inhibit the next step in the repair process. nih.govresearchgate.net

| DNA Glycosylase | Primary Function in Uracil Excision | Key Characteristics |

| UNG (UNG2) | Removal of uracil from replicating DNA. nih.govresearchgate.net | High efficiency, stimulates APE1 activity. nih.govresearchgate.net |

| SMUG1 | Removal of uracil from cytosine deamination in non-replicating chromatin. nih.govresearchgate.net | Broader substrate specificity, binds tightly to the AP site. nih.govresearchgate.net |

AP Endonuclease (APE1) Catalysis at AP Sitesnih.govnih.govwikipedia.orgresearchgate.netbiorxiv.org

Following the creation of an AP site by a DNA glycosylase, the next crucial step in the BER pathway is the incision of the DNA backbone. nih.govacs.org This is primarily carried out by AP Endonuclease 1 (APE1), the major AP endonuclease in human cells. wikipedia.orgfrontiersin.org APE1 recognizes the AP site and cleaves the phosphodiester bond immediately 5' to the abasic residue. acs.orgnih.gov This hydrolytic action creates a nick in the DNA with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. acs.orgwikipedia.org

The catalytic mechanism of APE1 involves a magnesium ion in its active site, which facilitates the nucleophilic attack of a water molecule on the phosphate group. acs.orgwikipedia.org The enzyme induces a significant kink in the DNA, forcing the baseless portion into its active site for precise cleavage. wikipedia.org APE1's activity is essential for generating the necessary 3'-OH primer terminus required for the subsequent DNA synthesis step. nih.gov While APE1 predominantly acts on AP sites in double-stranded DNA, it has also been shown to have activity on single-stranded DNA, which may be relevant during replication and transcription. nih.govbiorxiv.org

| Enzyme | Function | Catalytic Mechanism | Resulting DNA Structure |

| APE1 | Incises the phosphodiester backbone 5' to the AP site. acs.orgnih.gov | Mg2+-dependent hydrolysis. acs.orgwikipedia.org | A nick with a 3'-OH and a 5'-dRP. acs.orgwikipedia.org |

DNA Polymerase-Mediated Repair Synthesis and Gap Fillingmdpi.comnih.govnih.govwikipedia.org

Once APE1 has created a nick with a 3'-OH and a 5'-dRP, a DNA polymerase is recruited to fill the resulting gap. nih.gov The choice of polymerase and the subsequent steps depend on whether the repair proceeds via the short-patch or long-patch sub-pathway. wikipedia.org

In the predominant short-patch BER pathway, DNA polymerase β (Pol β) plays a dual role. wikipedia.orgresearchgate.net It first utilizes its DNA polymerase activity to insert a single, correct nucleotide opposite the template strand, filling the one-nucleotide gap. wikipedia.org Subsequently, Pol β employs its intrinsic lyase activity to remove the 5'-dRP group left by APE1. wikipedia.orgnih.gov This "gap-filling" and "end-processing" by a single enzyme streamlines the repair process. The coordination of these steps is often facilitated by the scaffolding protein XRCC1. measurebiology.org

Long-patch BER is activated when the 5'-dRP is resistant to removal by Pol β's lyase activity, for instance, if it is oxidized or reduced. mdpi.com This pathway involves the synthesis of a longer stretch of DNA, typically 2 to 10 nucleotides. nih.govwikipedia.org In this sub-pathway, DNA synthesis is often carried out by DNA polymerases δ and ε, in conjunction with the proliferating cell nuclear antigen (PCNA). nih.govwikipedia.org These polymerases perform strand displacement synthesis, creating a "flap" of DNA containing the 5'-dRP. wikipedia.orgresearchgate.net This flap is then removed by flap endonuclease 1 (FEN1). wikipedia.orgmeasurebiology.org

| Repair Pathway | Key Polymerase(s) | Length of Repair Patch | Key Accessory Proteins |

| Short-Patch BER | DNA Polymerase β (Pol β) wikipedia.orgresearchgate.net | 1 nucleotide nih.gov | XRCC1 measurebiology.org |

| Long-Patch BER | DNA Polymerases δ and ε nih.govwikipedia.org | 2-10 nucleotides nih.govwikipedia.org | PCNA, FEN1 nih.govmeasurebiology.org |

DNA Ligase Activity in Repair Completionnih.govnih.gov

The final step in both short-patch and long-patch BER is the sealing of the remaining nick in the DNA backbone by a DNA ligase. nih.govacs.org This enzymatic reaction forms a phosphodiester bond between the 3'-hydroxyl group of the newly inserted nucleotide and the 5'-phosphate of the adjacent nucleotide, restoring the integrity of the DNA strand. acs.org

The choice of DNA ligase is dependent on the BER sub-pathway. In short-patch BER, the DNA ligase IIIα/XRCC1 complex is primarily responsible for the ligation step. nih.govwikipedia.org For long-patch BER, DNA ligase I, which is also involved in DNA replication, is the key enzyme that seals the nick. nih.govnih.govwikipedia.org

Translesion Synthesis (TLS) Pathways: Bypass of AP Sites

When a high-fidelity replicative polymerase encounters a non-coding AP site, the replication fork stalls. youtube.com To resolve this, the cell can switch to a specialized TLS polymerase capable of accommodating the distorted DNA structure and inserting a nucleotide opposite the abasic lesion. biorxiv.org This polymerase switch allows for the bypass of the blocking lesion, after which the replicative polymerase can resume normal DNA synthesis. youtube.com The bypass of AP sites is a critical process for maintaining genome integrity during replication, but it comes at the cost of potential mutations due to the non-instructional nature of the lesion. oup.com

Error-Prone DNA Polymerases Involved in AP Site Bypass

Several specialized DNA polymerases, many belonging to the Y-family, are involved in bypassing AP sites. These polymerases possess more open and flexible active sites compared to replicative polymerases, allowing them to accommodate the abasic site in the template strand. nih.gov The selection of a particular TLS polymerase can depend on the cellular context and the specific nature of the DNA lesion.

Key polymerases involved in AP site bypass include:

Polymerase η (Pol η): This Y-family polymerase is versatile and can bypass various DNA lesions. In vitro studies show Pol η can effectively bypass AP sites, preferentially inserting purines, primarily adenine (B156593) and guanine (B1146940), opposite the lesion. pnas.org

Polymerase ζ (Pol ζ): A B-family polymerase, Pol ζ is considered a crucial "extender" in TLS. excedr.com After an "inserter" polymerase places a nucleotide opposite the AP site, Pol ζ is often required to extend the DNA strand from this potentially mismatched terminus, a step that many other polymerases find difficult. excedr.comtandfonline.com Pol ζ itself is capable of bypassing AP sites and is responsible for a significant portion of damage-induced mutagenesis. tandfonline.comnih.gov

REV1: Another Y-family member, REV1 has a primary role as a deoxycytidyl transferase, preferentially inserting a cytosine (dCMP) opposite AP sites and other lesions like guanine adducts. pnas.orgnih.gov Beyond its catalytic role, REV1 also functions as a scaffold, recruiting other TLS polymerases to the site of damage to complete the bypass. biorxiv.org

Polymerase ι (Pol ι): This polymerase exhibits unique insertion patterns opposite AP sites, with a preference for inserting guanine or thymine. pnas.org

Polymerase κ (Pol κ): Pol κ is another Y-family polymerase that can participate in AP site bypass, though it is generally less efficient than Pol η. pnas.org It tends to insert adenine or cytosine opposite the lesion. pnas.org

Prokaryotic Polymerases (Pol IV and Pol V): In E. coli, the TLS polymerases Pol IV (DinB) and Pol V (UmuD'₂C) are critical for bypassing AP sites. Pol V, in particular, is a key component of the SOS response to DNA damage and is responsible for most AP site-induced mutagenesis.

Mechanisms of Nucleotide Insertion Opposite AP Sites

Due to the absence of a templating base, the insertion of a nucleotide opposite an AP site is not governed by standard Watson-Crick base pairing rules. Instead, the outcome is determined by the specific properties of the active site of the TLS polymerase performing the bypass. nih.gov These polymerases can utilize different strategies, such as relying on interactions with the adjacent bases or the intrinsic shape of the incoming nucleotide, to guide insertion. This often results in a specific pattern of misincorporation that is characteristic of the polymerase involved. pnas.org

For many DNA polymerases, particularly replicative ones and some specialized polymerases like Pol θ, there is a strong preference for inserting a deoxyadenosine (B7792050) monophosphate (dAMP) opposite an AP site. baseclick.eu This phenomenon is known as the "A-rule". wikipedia.org This preference is thought to arise from the inherent structural properties of adenine, which can stack favorably within the distorted active site containing the abasic lesion.

However, many specialized TLS polymerases deviate significantly from this rule, leading to different mutational outcomes. The insertion preferences for several key human polymerases opposite a synthetic AP site are summarized below.

| DNA Polymerase | Primary Nucleotide Inserted | Secondary Nucleotide(s) Inserted |

| Pol η | A (Adenine) / T (Thymine) | G (Guanine) |

| Pol ι | T (Thymine) / G (Guanine) | A (Adenine) |

| Pol κ | C (Cytosine) / A (Adenine) | - |

| REV1 | C (Cytosine) | - |

| Pol δ (B-family) | A (Adenine) | G (Guanine) |

This table summarizes general findings from in vitro studies; preferences can be influenced by sequence context. Data sourced from pnas.org

These distinct preferences highlight the specialized, and often error-prone, nature of each TLS polymerase. For example, REV1's strong preference for inserting cytosine is a major contributor to mutations at AP sites. pnas.org

Genetic Consequences of TLS at AP Sites

The bypass of AP sites via translesion synthesis is a major source of point mutations in cells. nih.govoup.com Since the AP site itself contains no genetic information, any nucleotide inserted opposite it has the potential to be incorrect relative to the original sequence. If the original base at the site was a guanine or cytosine, the preferential insertion of adenine according to the "A-rule" would result in a G→T or C→T transversion, respectively, after the next round of replication.

The specific genetic consequences depend on the polymerase(s) involved in the bypass:

Base Substitutions: The most common outcome is a single nucleotide substitution, the identity of which is dictated by the insertion preference of the TLS polymerase (e.g., the A-rule or insertion of C by REV1). nih.govpnas.org

Deletions: In some cases, the polymerase may realign the primer and template strands, leading to a slippage event that results in the deletion of one or more nucleotides. This can occur when the polymerase uses a base downstream from the lesion as a temporary template. baseclick.eu

Complex Mutations: The error-prone nature of TLS polymerases, particularly Pol ζ, can lead to mutations in the vicinity of the original lesion, resulting in complex mutational signatures where multiple base substitutions or a combination of substitutions and frameshifts occur. nih.govresearchgate.net

Synthesis and Derivatization of Apurinic/apyrimidinic Dutp Analogs for Mechanistic Research

Chemical Synthesis of Modified dUTP Analogs

The creation of ap-dUTP analogs involves sophisticated chemical synthesis methodologies designed to introduce various reactive moieties onto the dUTP scaffold. These synthetic strategies aim to produce modified nucleotides that can be efficiently incorporated into DNA and subsequently utilized for downstream applications.

Strategies for Introducing Reactive Moieties (e.g., Alkyne, Azide (B81097), Fluorescent Tags)

Chemical synthesis of modified dUTP analogs often employs a general approach involving the triphosphorylation of nucleosides, typically with reagents like POCl3 followed by pyrophosphate and triethylammonium (B8662869) bicarbonate. This process frequently leverages the higher reactivity of the 5'-hydroxyl group, often negating the need for protective groups acs.org. However, highly nucleophilic functional groups may necessitate protection during synthesis acs.org. Alternative triphosphorylation methods using other reagents, such as salicyl phosphochloridite, are also available acs.org.

Alkyne Moieties: Alkyne-modified nucleoside triphosphates can be synthesized via Sonogashira cross-coupling reactions of unprotected halogenated 2′-deoxynucleosides, followed by monophosphorylation and reaction with tributylammonium (B8510715) pyrophosphate mdpi.com. This protection-free strategy offers a highly efficient route to milligram-scale synthesis mdpi.com. Examples include 5-Ethynyl-dUTP and Alkyne-dATP, which introduce alkyne handles into DNA for subsequent click chemistry applications baseclick.eu. Flexible alkyne-linked thymidine (B127349) derivatives, such as dU^peg^TP and dU^un^TP, have also been developed, serving as good substrates for polymerases like KOD XL acs.org. C8-Alkyne-dUTP is another variant that can be incorporated into DNA by PCR baseclick.eu.

Azide Moieties: Azide-modified dUTP analogs are synthesized to enable site-specific modifications. For instance, 3'-Azido-2'3'-ddATP and 3'-Azido-2'3'-ddCTP are used for DNA labeling with azides, allowing for 3'-end site-specific modifications baseclick.eu. Long-chain azido-dUTP (AHP dUTP) has been developed for efficient enzymatic synthesis and dual-color fluorescent labeling oup.com. While azidomethyl dUTP (AM dUTP) can be incorporated by DNA polymerases, its azidomethyl modification can destabilize the DNA duplex, affecting incorporation efficiency oup.com.

Fluorescent Tags: Fluorescently tagged dUTP analogs are widely used for non-radioactive DNA labeling. Fluorescein-12-dUTP (fluorescein-5(6)-carboxaminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]) is a prominent example, designed for enzymatic labeling during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension fishersci.comtinzyme.comfishersci.firevvity.com. Another key precursor is 5-(3-aminoallyl)-dUTP (Aminoallyl dUTP), which provides a reactive group for the addition of various amine-reactive compounds, including fluorescent dyes or haptens, after enzymatic incorporation fishersci.comthermofisher.comnih.gov. This two-step approach can lead to uniform and high degrees of DNA labeling, circumventing issues with bulky fluorescent dyes that may hinder direct polymerase incorporation thermofisher.comnih.gov. Other photoreactive moieties, such as benzophenone (B1666685) (BP-dUTP), pentafluoro-aryl azide (FAB-dUTP), and diazirine (DB-dUTP), have also been attached to dUTP via a 3-amino allyl linker at the C-5 position for photoaffinity labeling oup.com.

Site-Specific Modification Approaches

Site-specific modification of DNA using dUTP analogs is crucial for precise mechanistic studies. One method, inspired by Kunkel mutagenesis, allows for the site-specific introduction of chemical modifications, such as photocages, into plasmids nih.gov. This approach involves transforming a plasmid into E. coli strains deficient in uracil (B121893) deglycosidase (udg-) and dUTPase (dut-) to produce uracil-containing circular single-stranded DNA (cssDNA) nih.gov. This cssDNA then serves as a template for in vitro primer extension using a primer bearing the desired modifications nih.gov. This method is sequence-independent at the modification site and utilizes commercially available phosphoramidites nih.gov.

Enzymatic Incorporation of this compound Analogs

Enzymatic incorporation is a cornerstone for utilizing this compound analogs in biological systems, allowing for the creation of modified DNA strands that can be studied for various purposes.

Polymerase-Mediated DNA Synthesis with Modified Nucleotides (e.g., Fluorescein-dUTP)

DNA polymerases are capable of incorporating modified dUTP analogs into nascent DNA strands, serving as an alternative to chemical synthesis for producing base-modified nucleic acids acs.org. Fluorescein-12-dUTP, for instance, can be efficiently incorporated by a range of enzymes including Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment (exo- and wild-type), and DNA Polymerase I fishersci.comtinzyme.comfishersci.fi. Similarly, 5-(3-aminoallyl)-dUTP is readily incorporated by reverse transcriptase fishersci.comthermofisher.com.

Various methods facilitate the enzymatic incorporation of modified nucleotides, including nick translation, random primer labeling, 3'-end labeling with terminal deoxynucleotidyl transferase (TdT), reverse transcription, and PCR amplification thermofisher.comjenabioscience.com. While DNA polymerases can accommodate modified nucleotides, often through Watson-Crick base pairing nih.gov, the efficiency of incorporation can depend on the specific dye, the nucleobase, or a combination thereof nih.gov. Bulky fluorescent dyes, for example, can be poorly compatible with DNA polymerases, leading to inefficient direct incorporation oup.comnih.gov. To overcome this, strategies involving the incorporation of a less bulky, amine-modified nucleotide, followed by post-synthesis labeling with an amine-reactive reagent, are often employed nih.gov.

Different DNA polymerases exhibit varying efficiencies in utilizing dUTP analogs. For example, Neq DNA polymerase and Taq DNA polymerase show high dUTP utilization efficiencies (74.9% and 71.3%, respectively, relative to dTTP), while Pfu, Vent, and KOD DNA polymerases show significantly lower efficiencies (9.4%, 15.1%, and 12.3%, respectively) researchgate.net. Vent (exo-) DNA polymerase has been shown to efficiently incorporate various modified dUTPs nih.gov. Advanced polymerases like Phusion DNA Polymerases are known for their high processivity and ability to amplify long templates, with some variants demonstrating tolerance to dUTP thermofisher.com.

Table 1: Relative Efficiencies of dUTP Utilization by Various DNA Polymerases

| DNA Polymerase | Relative Efficiency of dUTP Utilization (vs. dTTP) researchgate.net |

| Neq DNA Polymerase | 74.9% |

| Taq DNA Polymerase | 71.3% |

| Vent DNA Polymerase | 15.1% |

| KOD DNA Polymerase | 12.3% |

| Pfu DNA Polymerase | 9.4% |

Applications in Generating Site-Specific AP Sites in Vitro

A significant application of dUTP analogs in mechanistic research is the in vitro generation of site-specific apurinic/apyrimidinic (AP) sites. AP sites are common DNA lesions that arise frequently due to spontaneous base loss or the removal of damaged bases by DNA N-glycosylases embopress.orgnih.govresearchgate.net. Crucially, many AP sites also arise as intermediates during base excision repair (BER) of dUTP that has been incorporated into DNA embopress.orgnih.gov.

This natural process can be leveraged experimentally. By incorporating dUTP into DNA via PCR, and then treating the resulting DNA with Uracil-DNA Glycosylase (UDG), researchers can specifically produce AP sites at the positions where dUTP was incorporated researchgate.net. This technique, exemplified by methods like SSiNGLe-AP, allows for the precise mapping and study of AP sites at nucleotide resolution researchgate.net. In yeast, genetic studies have shown that most spontaneous AP sites originate from the incorporation of dUTP in place of dTTP during DNA synthesis, and subsequent uracil removal by Ung1 (the sole uracil DNA glycosylase in S. cerevisiae) creates these AP sites nih.govplos.orgnih.gov. This mechanism provides a robust basis for generating controlled AP sites in vitro for various research applications.

DNA polymerase θ (POLQ) is notable for its exceptional ability to bypass AP sites, efficiently performing both the insertion and extension steps of AP site bypass, a unique feature among known DNA polymerases embopress.orgnih.govembopress.org. This makes POLQ a valuable enzyme for studying the cellular response to these lesions.

Table 2: Key Characteristics of Modified dUTP Analogs and Their Applications

| Analog Type | Reactive Moiety/Tag | Primary Application | Key Polymerases for Incorporation |

| Fluorescently Tagged | Fluorescein | Non-radioactive DNA labeling (cDNA synthesis, PCR, nick-translation) | Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, DNA Polymerase I fishersci.comtinzyme.comfishersci.fi |

| Amine-Modified | Aminoallyl | Precursor for diverse labeling (fluorescent dyes, haptens) via post-synthesis reaction | Reverse Transcriptase, Vent (exo-) DNA polymerase fishersci.comthermofisher.comnih.gov |

| Click Chemistry | Alkyne (e.g., Ethynyl, C8-Alkyne) | Introducing handles for click chemistry (labeling, functionalization) | KOD XL, Pwo, Deep Vent exo- baseclick.euacs.orgbaseclick.eu |

| Click Chemistry | Azide (e.g., Azidomethyl, Long-chain Azido) | Introducing handles for click chemistry (3'-end site-specific modifications) | DNA polymerases during primer extension, PCR, reverse transcription baseclick.euoup.com |

| Photoreactive | Benzophenone, Pentafluoro-aryl azide, Diazirine | Photoaffinity labeling | Klenow fragment of DNA polymerase I oup.com |

Molecular Recognition and Interaction Dynamics of Apurinic/apyrimidinic Sites

Enzymatic Recognition of AP Sites in DNA

The BER pathway is the primary mechanism for repairing AP sites, initiated by the recognition of the lesion by specific enzymes. mdpi.com This process involves a series of coordinated steps to ensure the efficient and accurate restoration of the DNA sequence.

DNA Glycosylase Specificity and Binding Affinity for Uracil (B121893) and AP Site Intermediates

DNA glycosylases are the first enzymes in the BER pathway, responsible for recognizing and excising damaged or inappropriate bases, such as uracil in DNA. nih.gov This action creates an AP site. wikipedia.org Many glycosylases exhibit high affinity for their product, the AP site, which is a critical aspect of coordinating the subsequent steps of repair. nih.gov

For instance, Uracil-DNA Glycosylase (UDG) not only removes uracil but also binds tightly to the resulting AP site. embopress.org This strong binding is thought to protect the highly reactive and potentially mutagenic AP site from undergoing further deleterious reactions. nih.govembopress.org Structural studies have revealed that UDG can flip the AP site out of the DNA helix and into its active site pocket, a mechanism that contributes to its high binding affinity. embopress.org

The binding affinities of various DNA glycosylases for their substrate and product sites differ, influencing their catalytic efficiency and the subsequent handover to the next enzyme in the BER pathway. For example, Thymine DNA Glycosylase (TDG) binds with high affinity to both G·U mispairs and the resulting G·AP sites. oup.com

Table 1: Binding Affinities of Selected DNA Glycosylases

| Enzyme | DNA Substrate | Dissociation Constant (Kd) |

|---|---|---|

| Uracil-DNA Glycosylase (UDG) | AP site-containing DNA | Tightly binds, specific Kd values vary with conditions |

This table provides an overview of the binding affinities of specific DNA glycosylases to AP site intermediates. The data is based on findings from fluorescence anisotropy and electrophoretic mobility shift assays (EMSAs).

AP Endonuclease Processivity and DNA Scanning Mechanisms

Following the creation of an AP site by a DNA glycosylase, AP Endonuclease 1 (APE1), the major AP endonuclease in human cells, is responsible for incising the phosphodiester backbone immediately 5' to the AP site. nih.govwikipedia.org This action creates a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus, which are necessary for the subsequent steps of DNA synthesis and ligation. nih.gov

APE1 locates AP sites by scanning the DNA in a quasi-processive manner. researchgate.net This involves transitory scanning of the DNA duplex and probing for instability caused by the abasic site. researchgate.net It has been demonstrated that APE1 can scan over 200 nucleotides before dissociating from the DNA if no AP site is found. researchgate.net Crystal structures of APE1 bound to AP site-containing DNA reveal that the enzyme bends and kinks the DNA, flipping the AP site into a specific pocket, which excludes undamaged nucleotides. nih.govresearchgate.net This induced-fit mechanism ensures the high specificity of APE1 for its target. researchgate.net

Coordination and Interplay between BER Enzymes (e.g., Glycosylase-APE1 Interaction)

The efficient and safe repair of AP sites relies on the coordinated action of the enzymes involved in the BER pathway. A "passing-the-baton" model has been proposed, where the DNA intermediate is handed off from one enzyme to the next, minimizing the exposure of cytotoxic and mutagenic repair intermediates. nih.govnih.gov

The interaction between DNA glycosylases and APE1 is a key step in this coordinated process. Many DNA glycosylases bind tightly to their AP site product, and APE1 can facilitate the release of the glycosylase, allowing APE1 to access the AP site. nih.govmdpi.com This can occur through both direct protein-protein interactions and through competition for the same DNA binding site. nih.govmdpi.com For example, human MutY homolog (hMYH) has been shown to form a stable complex with APE1, facilitating the immediate processing of the AP site after adenine (B156593) excision. nih.gov The interdomain connector (IDC) of hMYH interacts with the DNA-binding site of APE1. nih.gov

DNA Polymerase Fidelity and Catalytic Efficiency with ap-dUTP and AP Templates

Following the incision of the AP site by APE1, a DNA polymerase fills the resulting single-nucleotide gap. The fidelity of this DNA synthesis is critical to prevent mutations. The presence of an AP site in the template strand poses a significant challenge to DNA polymerases, as it lacks the information needed for correct nucleotide insertion.

Discrimination Challenges between dUTP and dTTP by Replicative Polymerases

Replicative DNA polymerases have evolved mechanisms to accurately select the correct deoxynucleoside triphosphates (dNTPs) during DNA synthesis, maintaining high fidelity. neb.com One of the key challenges is to discriminate between dUTP and dTTP. The presence of uracil in DNA can arise from the deamination of cytosine or the misincorporation of dUTP during replication. nih.gov

High-fidelity DNA polymerases possess a steric gate in their active site that typically excludes ribonucleotides. nih.gov However, the structural difference between dUTP and dTTP is a single methyl group at the C5 position of the pyrimidine (B1678525) ring, making discrimination more challenging. Some DNA polymerases have been shown to incorporate dUTP with varying efficiencies. For instance, Taq DNA polymerase can utilize dUTP with a relative efficiency of 71.3% compared to dTTP, while proofreading polymerases like Pfu have a much lower efficiency of 9.4%. researchgate.net This suggests that the active site architecture plays a significant role in this discrimination.

Table 2: Relative Efficiency of dUTP Utilization by Various DNA Polymerases

| DNA Polymerase | Family | Proofreading Activity | Relative dUTP Utilization Efficiency (%) |

|---|---|---|---|

| Taq | A | No | 71.3 |

| Neq | B | No | 74.9 |

| Pfu | B | Yes | 9.4 |

| Vent | B | Yes | 15.1 |

This table summarizes the efficiency with which different DNA polymerases incorporate dUTP instead of dTTP, based on radioactivity incorporation assays. researchgate.net

Substrate Specificity of TLS Polymerases for AP Templates and Incoming dNTPs

When replicative polymerases encounter an AP site in the template, they often stall. nih.gov To bypass such lesions, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov These polymerases have a more open and less constrained active site, allowing them to accommodate distorted DNA templates like AP sites. However, this flexibility comes at the cost of lower fidelity. kanazawa-u.ac.jp

The nucleotide insertion preference of TLS polymerases opposite an AP site varies. Many polymerases preferentially insert an adenine (the "A-rule"). nih.gov For example, B-family DNA polymerases α and δ preferentially incorporate dATP opposite an AP site. nih.gov Y-family TLS polymerases exhibit more varied specificities. Pol η incorporates both T and A, Pol ι incorporates T, G, and A, Pol κ incorporates C and A, and REV1 predominantly incorporates C. nih.gov

The efficiency of nucleotide insertion opposite an AP site is generally much lower than for a templated base. nih.gov The ability of TLS polymerases to bypass AP sites is crucial for completing DNA replication, but the inherent low fidelity of this process can lead to mutations. In some cases, two TLS polymerases may work in concert, with one acting as an "inserter" to place a nucleotide opposite the lesion and another as an "extender" to continue synthesis. nih.gov

Structural Biology Insights into Protein-AP Site Interactions

The recognition and processing of AP sites are orchestrated by a suite of specialized DNA repair enzymes. High-resolution structural studies, primarily X-ray crystallography and NMR spectroscopy, have provided profound insights into the precise molecular mechanisms by which these proteins identify and bind to AP sites within the DNA duplex. A key player in this process is AP Endonuclease 1 (APE1), the major AP endonuclease in human cells.

Crystal structures of human APE1 in complex with DNA containing an AP site reveal a remarkable process of molecular recognition. rcsb.orgnih.gov APE1 utilizes a rigid, pre-formed, positively charged surface to engage the DNA. nih.gov This interaction induces a significant conformational change in the DNA, causing it to kink and allowing the enzyme to engulf the DNA strand containing the lesion. nih.gov The enzyme inserts loops into both the major and minor grooves of the DNA, effectively probing the helical structure for the abasic site. rcsb.orgnih.gov A critical feature of this interaction is the "flipping out" of the abasic sugar-phosphate residue from the DNA helix and its insertion into a specific binding pocket within the APE1 active site. rcsb.orgnih.gov This pocket is tailored to exclude DNA bases, ensuring the enzyme's specificity for AP sites. rcsb.orgnih.gov

Another crucial enzyme, Uracil-DNA Glycosylase (UDG), initiates this repair pathway by recognizing and excising the uracil base that was mistakenly incorporated from dUTP. nih.govnih.gov Structural and kinetic studies show that after excising the uracil, UDG binds tightly to the resulting AP site. embopress.orgnih.gov This binding also involves kinking the DNA and flipping the abasic site into a recognition pocket, which may protect the cell from the toxic effects of the exposed AP site until the next enzyme in the pathway, APE1, takes over. embopress.orgnih.gov

| Protein | Key Structural Features of Interaction with AP Site | Method of Study | Reference |

|---|---|---|---|

| Human AP Endonuclease 1 (APE1) | Binds to the AP site by inserting loops into both the major and minor grooves of the DNA, causing the DNA to kink. The abasic site is flipped out of the DNA helix and into a specific pocket in the enzyme. | X-ray Crystallography | rcsb.orgnih.gov |

| Human Uracil-DNA Glycosylase (UDG) | After uracil excision, the enzyme binds to the resulting AP site, kinking the DNA and flipping the abasic site into its active site pocket. | X-ray Crystallography, Kinetic Analysis | embopress.orgnih.gov |

The interaction between DNA repair proteins and AP sites is a highly dynamic process characterized by significant conformational changes in both the protein and the DNA substrate. Upon encountering an AP site, enzymes like APE1 undergo structural rearrangements that are crucial for substrate recognition and catalysis. nih.govacs.orgnih.govtandfonline.com

Stopped-flow fluorescence studies have revealed that the catalytic cycle of APE1 involves at least four distinct conformational transitions when processing an AP site. nih.govacs.org These changes begin with the initial binding to the DNA, followed by isomerization of the enzyme-substrate complex before the chemical cleavage of the phosphodiester backbone occurs. nih.govtandfonline.com The binding of APE1 to the AP-containing DNA induces a significant conformational change in the protein's structure even before the catalytic step. nih.govtandfonline.com

The DNA itself undergoes a dramatic structural distortion upon being bound by APE1. The DNA helix is bent, and the backbone is compressed. nih.govembopress.org This kinking of the DNA is essential for the extrahelical flipping of the abasic site, allowing it to be positioned correctly within the enzyme's active site for cleavage. nih.govembopress.org Similarly, DNA polymerases, which are involved in the subsequent synthesis step of base excision repair, also exhibit substrate-induced conformational changes that are necessary to assemble the active site for DNA synthesis. nih.gov

| Molecule | Observed Conformational Change | Functional Significance | Reference |

|---|---|---|---|

| AP Endonuclease 1 (APE1) | Undergoes multiple conformational transitions upon binding to an AP site, including isomerization of the enzyme-substrate complex. | Essential for substrate recognition, proper positioning of the active site, and catalysis. | nih.govacs.orgnih.gov |

| DNA containing an AP site | The DNA helix is kinked and the backbone is compressed. The abasic site is flipped out of the helix. | Allows the abasic site to enter the enzyme's active site for processing. | nih.govembopress.org |

| DNA Polymerase β | Subdomain repositioning upon binding to the gapped DNA. | Assembly of a catalytically competent active site for nucleotide insertion. | nih.gov |

The concept of allosteric regulation, where binding at one site on a protein influences activity at another, is a fundamental principle in enzyme control. In the context of DNA repair, the AP site itself can be considered a signaling hub that modulates the activity of the involved enzymes. The binding of a repair protein to the damaged site can allosterically regulate its own activity or the activity of other proteins in the repair pathway.

While the term "allosteric regulation" in its strictest sense refers to regulation via a site distinct from the active site, the coordination of activities in the base excision repair (BER) pathway exhibits features of allosteric control. wikipedia.org The binding of one enzyme to the AP site can induce conformational changes that facilitate the recruitment and activity of the next enzyme in the pathway, ensuring a seamless hand-off of the DNA intermediate. mdpi.com

For instance, the binding of APE1 to an uncleaved AP site can load DNA polymerase β (Polβ) into a ternary complex. pnas.org After APE1 cleaves the AP site, it stimulates the 5'-deoxyribose-5-phosphate excision activity of Polβ, accelerating the subsequent step in the repair process. pnas.org This suggests a form of regulation where the DNA damage itself, in conjunction with the first repair protein, modulates the activity of the second.

Furthermore, some studies suggest that APE1 itself might be an allosteric enzyme, with its activity regulated by effectors like Mg²⁺ ions, which can induce conformational changes in the absence of DNA. oup.com The binding of APE1 to the AP site is a highly efficient process, and the rate-limiting step in its catalytic cycle is the slow release of the product. nih.gov This slow product release may be a mechanism to prevent the enzyme from leaving the damage site before the next enzyme in the pathway, such as Polβ, arrives to continue the repair process, highlighting a coordinated and regulated handover. nih.gov

Advanced Applications of Apurinic/apyrimidinic Dutp in Genomic and Molecular Biology Research

Methodologies for Detection and Quantification of AP Sites

The accurate detection and quantification of AP sites are fundamental to understanding their biological impact and the cellular response to DNA damage. Several sophisticated methodologies have been developed for this purpose, ranging from biochemical assays to high-resolution genomic mapping techniques.

Aldehyde Reactive Probe (ARP)-Based Assays

Aldehyde Reactive Probe (ARP)-based assays are widely employed for the detection and quantification of AP sites. ARP is an alkoxyamine that specifically reacts with the aldehyde group present in the open-ring form of the deoxyribose sugar at an AP site, forming a stable oxime linkage. This reaction covalently tags the AP site with a biotin (B1667282) moiety fishersci.cacaymanchem.com. The biotin-tagged DNA can then be quantified using avidin-conjugated reporters, typically in an ELISA-like assay format with colorimetric or chemiluminescent detection fishersci.cafishersci.ie.

The ARP method is highly sensitive, capable of detecting as few as 2.4 AP sites per 107 nucleotides of DNA caymanchem.com, or even less than 1 AP site in 104 nucleotides nih.gov. Beyond direct AP site quantification, ARP-based assays can be adapted to measure genomic uracil (B121893) levels. This is achieved by treating DNA with uracil-DNA glycosylase (UDG) to excise uracil residues, thereby generating AP sites, which are subsequently detected by ARP fishersci.ca. This approach allows for the assessment of uracil incorporation and excision dynamics indirectly.

Fluorescent Probe Development for AP Site Labeling and Imaging

The development of fluorescent probes has significantly advanced the ability to label and image AP sites, particularly in cellular contexts. These probes typically incorporate an aminooxy moiety that covalently binds to the aldehyde group of AP sites, forming an oxime ether sigmaaldrich.comnih.gov. The attached fluorophore then allows for visualization and quantification of the lesions.

Recent advancements have focused on developing near-infrared (NIR) fluorescent probes. NIR light offers advantages such as deeper tissue penetration and reduced tissue scattering compared to UV-visible light, making these probes suitable for longitudinal imaging in live animals and for monitoring patient response to chemotherapy sigmaaldrich.comnih.gov. These probes can distinguish AP sites in DNA extracts from chemotherapy-treated cells, demonstrating their potential for evaluating new drugs and assessing DNA damage and repair in vivo sigmaaldrich.com.

High-Resolution Genomic Mapping of AP Sites (e.g., SSiNGLe-AP, snAP-seq)

To understand the genomic distribution and context-specific formation of AP sites, high-resolution mapping techniques have been developed. These methods enable the identification of AP sites at nucleotide resolution across the genome.

One such method is snAP-seq (single-nucleotide AP-site sequencing) , a chemical approach that leverages the reactive aldehyde moiety of AP sites for selective tagging nih.gov. This technique employs a biotin-tagging strategy followed by streptavidin enrichment and next-generation sequencing (NGS) to map AP sites genome-wide mpg.denih.govuni.lu. A key feature of snAP-seq is its ability to selectively resolve AP sites from other aldehyde-containing DNA modifications, such as 5-formylcytosine (B1664653) (5-fC) and 5-formyluracil (B14596) (5-fU), ensuring high specificity in mapping nih.govnih.govuni.lu. It has been applied to map endogenous AP sites in human cell lines, revealing their distribution in the human genome nih.gov.

Another high-resolution method is SSiNGLe-AP (Single-Strand Break and Abasic Site Sequencing) . This technique maps AP sites in a genome-wide and high-resolution manner, building upon methods for single-strand break mapping cenmed.comroche.com. SSiNGLe-AP utilizes apurinic/apyrimidinic endonuclease (APE1), a commercially available enzyme, making it a practical molecular biology technique roche.com. This method has been applied to various mouse tissues and human cancer cell lines, demonstrating a non-random distribution of AP sites, with dynamic enrichment at specific genomic locations, including single-nucleotide hotspots. The genomic patterns of AP sites are significantly influenced by gene expression, age, and tissue type cenmed.comroche.comapexbt.com.

Investigating DNA Damage Dynamics and Genomic Stability

Investigating DNA damage dynamics and genomic stability involves monitoring the formation, processing, and repair of DNA lesions, particularly AP sites and uracil incorporation, and analyzing the resulting DNA strand breaks.

Monitoring Uracil Incorporation and Excision in Vivo and In Vitro

Uracil can be incorporated into DNA either by the deamination of cytosine or by the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP during DNA synthesis plos.orgproteopedia.org. The presence of uracil in DNA is primarily addressed by the base excision repair (BER) pathway, initiated by uracil-DNA glycosylases (UDGs) that excise the uracil, generating an AP site proteopedia.orgresearchgate.net.

Monitoring uracil incorporation and excision can be achieved through various methods:

Enzymatic Conversion and Detection : Uracil residues in DNA can be excised by UDG to create AP sites, which are then detectable and quantifiable using ARP-based assays fishersci.ca. This provides an indirect measure of uracil levels and UDG activity.

Mass Spectrometry : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly measure the levels of released uracil and 5-fluorouracil (B62378) (5-FU) from genomic DNA after UDG treatment, providing quantitative insights into excision efficiency researchgate.net.

Fluorescent Probes : Chimeric d/l-DNA fluorescent probes have been developed to enable real-time monitoring of UDG activity in live cells. These probes are quenched by uracil bases and exhibit a significant light-up signal upon enzymatic removal of uracil, allowing for imaging of UDG activity by laser confocal microscopy readthedocs.io.

The efficiency of uracil excision and subsequent repair is critical for genomic stability, as unrepaired uracil can lead to mutations plos.org. Studies have shown that uracil excision activity is significantly higher in human cells compared to mouse cells, highlighting species-specific differences in BER capacity proteopedia.org.

Analysis of DNA Strand Break Formation as BER Intermediates

DNA strand breaks are critical intermediates in the BER pathway and their formation and repair are closely monitored to assess genomic stability. Following the removal of a damaged base by a DNA glycosylase, an AP site is generated. This AP site is then incised by an AP endonuclease, such as APE1, to create a single-strand break (SSB) with a 5'-deoxyribose phosphate (B84403) (5'-dRp) and a 3'-hydroxyl terminus nih.govuni-freiburg.denih.govnih.govneb.com.

Methods for analyzing DNA strand break formation as BER intermediates include:

Pulsed-Field Gel Electrophoresis (PFGE) : This technique can detect double-strand breaks (DSBs) that may arise from closely spaced SSBs on complementary DNA strands, particularly if BER is aberrant or incomplete plos.orggoogle.com.

PARP-1 Binding Assays : Poly(ADP-ribose) polymerase 1 (PARP-1) rapidly binds to DNA strand breaks, including BER intermediates. The activation of PARP-1 and subsequent poly(ADP-ribosyl)ation (PARylation) of itself and other repair factors are crucial for recruiting BER proteins to damage sites researchgate.netresearchgate.net. Monitoring PARP-1 binding or PARylation can serve as an indicator of BER intermediate accumulation researchgate.net.

These methodologies provide invaluable tools for dissecting the intricate processes of DNA damage and repair, contributing significantly to our understanding of genomic stability and its implications for human health.

Q & A

Q. What is the role of ap-dUTP in detecting DNA strand breaks, and what methodological considerations ensure accurate detection?

this compound is incorporated into DNA strand breaks via terminal deoxynucleotidyl transferase (TdT) in assays like TUNEL (TdT-mediated dUTP Nick-End Labeling). Key methodological considerations include:

- Optimizing enzyme concentration to avoid over- or under-labeling.

- Including negative controls (e.g., omitting TdT) to distinguish background noise.

- Validating results with complementary methods (e.g., comet assays) to confirm DNA damage .

Q. How should researchers design experiments to quantify this compound incorporation efficiency in different cell types?

- Use flow cytometry or fluorescence microscopy for quantitative analysis.

- Standardize cell fixation protocols (e.g., paraformaldehyde vs. methanol) to preserve membrane integrity and avoid artifactual DNA damage.

- Compare incorporation rates across cell lines with varying DNA repair capacities (e.g., cancer vs. primary cells) .

Advanced Research Questions

Q. What experimental variables lead to contradictory results in this compound-based studies, and how can they be systematically addressed?

Common variables include:

- TdT batch variability : Validate enzyme activity across lots using a standardized DNA substrate.

- Fixation time : Prolonged fixation may mask accessible DNA breaks.

- Tissue heterogeneity : Use laser-capture microdissection to isolate specific cell populations. Resolution strategy: Perform a pilot study to test variables iteratively and document protocols in detail .

Q. How can this compound be integrated with multi-omics approaches to study DNA repair dynamics?

- Combine TUNEL assays with single-cell RNA sequencing to correlate DNA damage with transcriptional profiles.

- Use mass spectrometry to identify proteins co-localizing with this compound-labeled sites (e.g., repair factors like PARP1).

- Validate findings with CRISPR knockouts of DNA repair genes .

Q. What statistical methods are appropriate for analyzing time-course this compound incorporation data?

- Apply mixed-effects models to account for intra-sample variability in longitudinal studies.

- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed datasets.

- Normalize data against baseline incorporation rates in untreated controls .

Methodological Challenges and Solutions

Q. How do researchers address this compound’s potential cytotoxicity in long-term live-cell imaging?

- Use pulsed labeling (short exposure times) to minimize DNA damage accumulation.

- Validate cell viability via ATP assays or propidium iodide exclusion .

- Compare results with non-cytotoxic analogs (e.g., EdU) to isolate this compound-specific effects .

Q. What controls are essential when using this compound in in vivo models?

- Sham-treated controls : Account for background signal from surgical stress or vehicle administration.

- Tissue-specific autofluorescence controls : Use unstained sections to adjust imaging parameters.

- Pharmacological inhibition controls (e.g., Z-VAD-FMK for apoptosis inhibition) to confirm specificity .

Data Interpretation and Validation

Q. How should researchers validate this compound-based findings when conflicting with orthogonal methods (e.g., γH2AX staining)?

- Perform co-staining experiments to identify overlapping signals.

- Analyze discrepancies using ROC curves to assess assay sensitivity/specificity.

- Reconcile results by considering methodological differences (e.g., γH2AX marks early breaks, while this compound labels late apoptosis) .

Ethical and Reporting Standards

Q. What reporting guidelines should be followed when publishing this compound-based studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.